molecular formula C26H25N3O5S B2654104 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-66-7

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Katalognummer: B2654104
CAS-Nummer: 851977-66-7
Molekulargewicht: 491.56
InChI-Schlüssel: ZARLVRUBAOPSGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Aminothienopyridazines in Medicinal Chemistry

The aminothienopyridazine scaffold emerged as a critical pharmacophore in the early 21st century, driven by its unique heterocyclic architecture combining pyridazine and thiophene rings. Initial work by Crowe et al. (2012) demonstrated the efficacy of aminothienopyridazine derivatives as tau aggregation inhibitors, with compound 5-amino-N-cyclopropyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxamide showing promising pharmacokinetic properties. This foundational study catalyzed interest in structural modifications to optimize bioavailability and target specificity.

Subsequent research expanded into antimicrobial and anticancer applications. For example, Asif (2018) highlighted the broad-spectrum biological activity of thiopyridazine analogues, including antifungal and antituberculosis effects. The integration of substituents like methoxyphenyl and carboxamide groups, as seen in the target compound, reflects iterative refinements to enhance electronic and steric properties for drug-likeness.

Classification and Nomenclature of Thieno[3,4-d]Pyridazine Derivatives

Thieno[3,4-d]pyridazines belong to the bicyclic heterocycles classified under the International Union of Pure and Applied Chemistry (IUPAC) system as fused-ring systems. The core structure comprises:

  • A pyridazine ring (six-membered di-nitrogen heterocycle) fused to a thiophene ring (five-membered sulfur-containing heterocycle) at positions 3 and 4.

The target compound’s systematic name derives from this framework:

  • Ethyl carboxylate at position 1.
  • 4-Methoxyphenyl substituent at position 3.
  • 4-Oxo group at position 4.
  • 4-Phenylbutanamido side chain at position 5.

This nomenclature aligns with IUPAC guidelines for polycyclic systems, prioritizing locants based on fusion points and substituent priorities.

Table 1: Structural Features of the Target Compound

Position Substituent Functional Role
1 Ethyl carboxylate Enhances solubility and stability
3 4-Methoxyphenyl Modulates electron density
4 Oxo group Facilitates hydrogen bonding
5 4-Phenylbutanamido Optimizes target binding affinity

Significance in Contemporary Pharmaceutical Research

The compound’s design addresses key challenges in central nervous system (CNS) drug development:

  • Blood-brain barrier penetration : The 4-methoxyphenyl group improves lipophilicity, critical for CNS targeting.
  • Tau protein inhibition : Analogous aminothienopyridazines inhibit tau fibrillization at IC₅₀ values <10 μM, relevant for Alzheimer’s disease therapeutics.
  • Synthetic versatility : Ethyl carboxylate at position 1 allows facile derivatization via ester hydrolysis or amide coupling.

Recent work by Hassan Nazmy et al. (2022) on related esters underscores the role of microwave-assisted synthesis in achieving high yields (84%) and purity, a methodology applicable to scaling this compound.

Research Evolution and Landmark Discoveries

Key milestones in thieno[3,4-d]pyridazine chemistry include:

  • 2009 : Identification of ATPZ inhibitors with oral bioavailability, enabling in vivo testing.
  • 2016 : Development of intramolecular reductive cyclization for streamlined synthesis.
  • 2022 : Optimization of microwave conditions for sulfur incorporation into the thiophene ring.

The target compound builds on these advances by combining a 4-phenylbutanamido side chain—a structural motif linked to enhanced pharmacokinetics in kinase inhibitors—with the established aminothienopyridazine core.

Eigenschaften

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-3-34-26(32)23-20-16-35-24(27-21(30)11-7-10-17-8-5-4-6-9-17)22(20)25(31)29(28-23)18-12-14-19(33-2)15-13-18/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARLVRUBAOPSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thienopyridazine core, followed by the introduction of the methoxyphenyl and phenylbutanamido groups. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thieno[3,4-d]pyridazine derivatives are a versatile class of molecules with variations in substituents significantly altering their physicochemical and pharmacological properties. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Functional Comparison of Thieno[3,4-d]Pyridazine Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5 Key Structural Features Potential Impact on Properties
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Methoxyphenyl 4-Phenylbutanamido Electron-donating methoxy group; long hydrophobic chain at position 5. Enhanced solubility due to methoxy group; increased lipophilicity from butanamido chain .
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(Trifluoromethyl)phenyl 3-Phenylpropanamido Electron-withdrawing trifluoromethyl group; shorter propanamido chain. Reduced solubility (CF₃ group); moderate lipophilicity compared to butanamido analog .
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Aminophenyl Amino group Polar amino groups at both positions 3 and 5. High solubility due to polarity; potential for hydrogen bonding in biological targets .

Key Observations

Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the 4-(trifluoromethyl)phenyl group in the analog from , which is strongly electron-withdrawing. This difference may influence π-π stacking interactions or binding to hydrophobic pockets in proteins . The 4-aminophenyl group in ’s compound enhances polarity and hydrogen-bonding capacity, making it more water-soluble but less membrane-permeable than the target compound .

Chain Length and Lipophilicity :

  • The 4-phenylbutanamido chain (C₄) in the target compound provides greater lipophilicity compared to the 3-phenylpropanamido (C₃) chain in ’s analog. This could enhance cell membrane penetration but reduce aqueous solubility .

The amino-substituted compound () is likely optimized for interactions with polar active sites, such as kinases or enzymes requiring hydrogen-bond donors .

Biologische Aktivität

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with notable structural features that contribute to its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. Its molecular formula and weight are critical for understanding its interactions with biological targets.

Property Details
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight346.41 g/mol
Structural FeaturesThieno[3,4-d]pyridazine core with methoxy and phenylbutanamido groups

Biological Activity

Research indicates that compounds similar to Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : The presence of the methoxyphenyl group is associated with enhanced anti-inflammatory properties. Studies have shown that derivatives of thieno[3,4-d]pyridazine can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structural components enhance binding interactions with bacterial enzymes, leading to inhibition of growth in various pathogenic strains.
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in disease processes. For instance, it has been tested against proteases and kinases relevant to cancer progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Study on Anti-inflammatory Properties :
    • A study demonstrated that derivatives of thieno[3,4-d]pyridazine significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways.
    • Results indicated a decrease in inflammatory markers such as IL-6 and TNF-alpha.
  • Antimicrobial Testing :
    • In vitro assays showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentrations (MIC) were established, highlighting its potential as a therapeutic agent against infections.
  • Enzyme Interaction Studies :
    • Molecular docking simulations revealed high binding affinity to specific targets such as cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy.
    • Kinetic studies confirmed that the compound acts as a competitive inhibitor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.